
Lead(2+) neononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of lead(II) acetate as a starting material due to its higher solubility and reactivity. The process includes dissolving lead(II) acetate in an organic solvent, followed by the addition of neononanoic acid. The mixture is then heated under reflux conditions to facilitate the reaction. The product is purified through recrystallization or distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lead(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) under strong oxidizing conditions.
Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: The carboxylate groups in this compound can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: Lead complexes with new ligands.
Applications De Recherche Scientifique
Lead(2+) neononanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of lead-based catalysts and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.
Mécanisme D'action
The mechanism of action of lead(2+) neononanoate involves its interaction with biological molecules and cellular components. Lead ions can disrupt cellular processes by:
Binding to proteins and enzymes: Lead can inhibit the activity of various enzymes by binding to their active sites.
Interfering with calcium signaling: Lead can mimic calcium ions and interfere with calcium-dependent processes, leading to neurotoxicity and other adverse effects
Comparaison Avec Des Composés Similaires
Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead-based structures, they differ in their carboxylate ligands, which influence their solubility, reactivity, and applications. For example:
Lead(2+) acetate: More soluble in water and commonly used in laboratory settings.
Lead(2+) stearate: Used as a stabilizer in plastics and as a lubricant in various industrial processes.
Propriétés
Numéro CAS |
90459-26-0 |
|---|---|
Formule moléculaire |
C18H34O4Pb |
Poids moléculaire |
521 g/mol |
Nom IUPAC |
6,6-dimethylheptanoate;lead(2+) |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
NFCLVERKTMMEKW-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



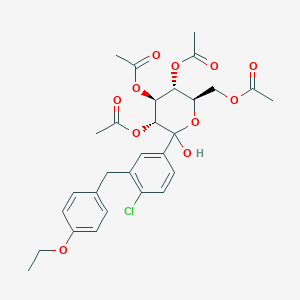
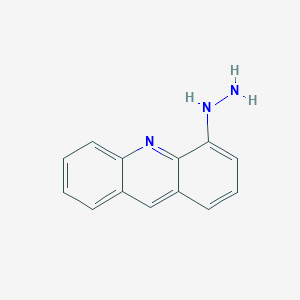
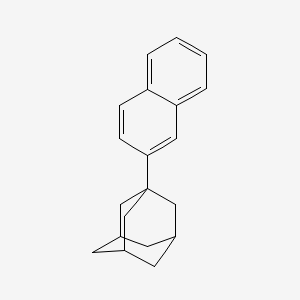


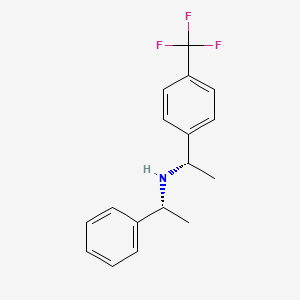
![4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14117741.png)

![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
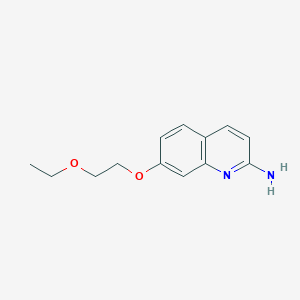
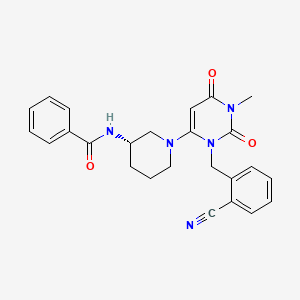

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)
